molecular formula C13H21NO B14611187 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- CAS No. 58432-99-8

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl-

Cat. No.: B14611187
CAS No.: 58432-99-8
M. Wt: 207.31 g/mol
InChI Key: HJMRXYVXEPANLV-UHFFFAOYSA-N
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Description

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- is a complex organic compound with a unique structure It is part of the naphthalene family, characterized by its fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alkanes or alcohols.

Scientific Research Applications

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-
  • α-Cadinol
  • τ-Cadinol
  • Amorph-4-en-10-ol

Uniqueness

1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-N-methyl- stands out due to its specific structural features and the resulting chemical properties

Properties

CAS No.

58432-99-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-methyltricyclo[5.3.1.03,8]undecane-3-carboxamide

InChI

InChI=1S/C13H21NO/c1-14-12(15)13-6-2-3-10-7-9(8-13)4-5-11(10)13/h9-11H,2-8H2,1H3,(H,14,15)

InChI Key

HJMRXYVXEPANLV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C12CCCC3C1CCC(C3)C2

Origin of Product

United States

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